molecular formula C44H38N6 B280466 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole

2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole

カタログ番号 B280466
分子量: 650.8 g/mol
InChIキー: HJWOAOPDMJTTCO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole, also known as BIBX1382, is a synthetic compound that belongs to the class of selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. It has shown potential in the treatment of various types of cancers, including non-small cell lung cancer, breast cancer, and head and neck cancer.

作用機序

2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole works by binding to the ATP-binding site of EGFR, which prevents the activation of downstream signaling pathways that promote cell growth and survival. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole has also been shown to inhibit the activity of other receptors that are involved in cancer cell growth, such as HER2 and HER4.
Biochemical and Physiological Effects:
2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it inhibits the growth and proliferation of cancer cells in a dose-dependent manner. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells. In vivo studies have shown that 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole can inhibit tumor growth and sensitize cancer cells to radiation therapy.

実験室実験の利点と制限

2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole has several advantages for lab experiments. It is a highly specific inhibitor of EGFR and has minimal off-target effects, which makes it a valuable tool for studying the role of EGFR in cancer cell growth and proliferation. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing in animal studies.

将来の方向性

There are several future directions for the research and development of 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to develop more potent and selective inhibitors of EGFR that have improved pharmacokinetic properties. Additionally, future studies could investigate the potential of 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole in combination therapy with other anticancer agents, such as chemotherapy and immunotherapy. Finally, further research is needed to fully understand the mechanism of action of 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole and its potential for the treatment of various types of cancers.

合成法

2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole can be synthesized using a multi-step process that involves the coupling of various reagents. The first step involves the reaction of 2-butyl-1H-benzimidazole with 4-bromomethylbiphenyl in the presence of a catalyst. The resulting product is then reacted with 2-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-boronic acid in the presence of a palladium catalyst to obtain 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.

科学的研究の応用

2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole has been extensively studied for its potential in the treatment of various types of cancers. It has been shown to inhibit the growth of cancer cells by blocking the activity of EGFR, which is a receptor that plays a key role in the growth and proliferation of cancer cells. 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole has also been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.

特性

分子式

C44H38N6

分子量

650.8 g/mol

IUPAC名

2-butyl-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole

InChI

InChI=1S/C44H38N6/c1-2-3-27-42-45-40-25-15-16-26-41(40)49(42)32-33-28-30-34(31-29-33)38-23-13-14-24-39(38)43-46-48-50(47-43)44(35-17-7-4-8-18-35,36-19-9-5-10-20-36)37-21-11-6-12-22-37/h4-26,28-31H,2-3,27,32H2,1H3

InChIキー

HJWOAOPDMJTTCO-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

正規SMILES

CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。